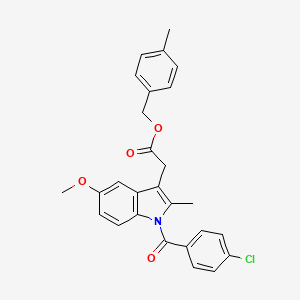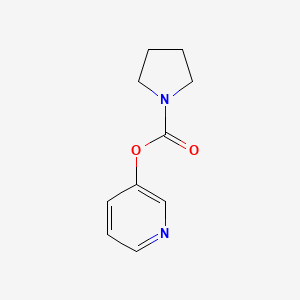
1,1'-(Butane-1,4-diylidene)dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,4-diylidene)dicyclopropane is a unique organic compound characterized by its distinctive structure, which includes two cyclopropane rings connected by a butane chain
Métodos De Preparación
The synthesis of 1,1’-(Butane-1,4-diylidene)dicyclopropane typically involves the formation of cyclopropane rings through reactions with carbenes or carbenoids. One common method is the reaction of alkenes with carbenes, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The highly strained nature of cyclopropane compounds makes them very reactive and interesting synthetic targets .
Análisis De Reacciones Químicas
1,1’-(Butane-1,4-diylidene)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The strained cyclopropane rings can undergo substitution reactions, often facilitated by the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include potassium hydroxide, chloroform, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,4-diylidene)dicyclopropane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and the mechanisms of carbene reactions.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butane-1,4-diylidene)dicyclopropane involves its interaction with molecular targets through its strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparación Con Compuestos Similares
1,1’-(Butane-1,4-diylidene)dicyclopropane can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane: A simple three-membered ring compound known for its high reactivity due to ring strain.
Spiropentane: A compound with two cyclopropane rings sharing a common carbon atom, exhibiting unique reactivity patterns.
Bicyclo[1.1.0]butane: A compound with two cyclopropane rings fused together, known for its extreme ring strain and reactivity.
The uniqueness of 1,1’-(Butane-1,4-diylidene)dicyclopropane lies in its butane linkage, which provides additional flexibility and reactivity compared to other cyclopropane derivatives.
Propiedades
Número CAS |
64141-41-9 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
4-cyclopropylidenebutylidenecyclopropane |
InChI |
InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h3-4H,1-2,5-8H2 |
Clave InChI |
DVEVGHHNEGKJDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=CCCC=C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)

![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)



![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
